molecular formula C17H19ClN4O3S B2970453 6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380097-14-1

6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2970453
CAS No.: 2380097-14-1
M. Wt: 394.87
InChI Key: SVIYYTRUZUBFDQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a sulfonyl azetidine moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to cyclization with azetidine and sulfonyl chloride under controlled conditions. The final step involves the formation of the pyridazinone ring through a cyclization reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core and a sulfonyl azetidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-14-5-3-13(4-6-14)16-7-8-17(23)22(19-16)15-11-21(12-15)26(24,25)20-9-1-2-10-20/h3-8,15H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIYYTRUZUBFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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